4-Hydroxy Omeprazole Sulfone 4-Hydroxy Omeprazole Sulfone
Brand Name: Vulcanchem
CAS No.: 1346600-70-1
VCID: VC0125536
InChI: InChI=1S/C16H17N3O4S/c1-9-7-17-14(10(2)15(9)20)8-24(21,22)16-18-12-5-4-11(23-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19)
SMILES: CC1=CNC(=C(C1=O)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC
Molecular Formula: C16H17N3O4S
Molecular Weight: 347.389

4-Hydroxy Omeprazole Sulfone

CAS No.: 1346600-70-1

Cat. No.: VC0125536

Molecular Formula: C16H17N3O4S

Molecular Weight: 347.389

* For research use only. Not for human or veterinary use.

4-Hydroxy Omeprazole Sulfone - 1346600-70-1

Specification

CAS No. 1346600-70-1
Molecular Formula C16H17N3O4S
Molecular Weight 347.389
IUPAC Name 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfonylmethyl]-3,5-dimethyl-1H-pyridin-4-one
Standard InChI InChI=1S/C16H17N3O4S/c1-9-7-17-14(10(2)15(9)20)8-24(21,22)16-18-12-5-4-11(23-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19)
Standard InChI Key HWHFLYQGCHSJID-UHFFFAOYSA-N
SMILES CC1=CNC(=C(C1=O)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC

Introduction

Chemical Properties and Structure

Molecular Composition and Identifiers

4-Hydroxy Omeprazole Sulfone (C₁₆H₁₇N₃O₄S) has a molecular weight of 347.4 g/mol . This compound is cataloged in multiple chemical databases with various identifiers, facilitating cross-referencing across scientific platforms. Table 1 presents the primary identifiers associated with this compound.

Table 1: Chemical Identifiers of 4-Hydroxy Omeprazole Sulfone

Identifier TypeValue
PubChem CID71749232
CAS Number1346600-70-1
DSSTox Substance IDDTXSID80857812
PharmGKB IDPA166238281
WikidataQ82853270

The compound was first created in chemical databases on November 1, 2013, with the most recent modification recorded on March 22, 2025 .

Structural Characteristics

4-Hydroxy Omeprazole Sulfone possesses a complex heterocyclic structure. The IUPAC name, 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfonylmethyl]-3,5-dimethyl-1H-pyridin-4-one, reflects its structural components . The molecule contains:

  • A methoxy-substituted benzimidazole ring system

  • A sulfonyl group connecting the benzimidazole to the pyridine moiety

  • A dimethyl-substituted pyridinone ring

  • A hydroxyl group at the 4-position of the pyridine ring

This structure relates closely to omeprazole but differs critically in its oxidation state at the sulfur atom (sulfone rather than sulfoxide) and the hydroxylation of the pyridine ring .

Alternative Nomenclature

The compound is recognized by several synonyms in scientific literature and chemical databases. These alternative names are useful for comprehensive literature searches and cross-referencing:

  • 2-[(6-Methoxy-1H-benzimidazole-2-sulfonyl)methyl]-3,5-dimethylpyridin-4(1H)-one

  • 4-Pyridinol, 2-[[(6-methoxy-1H-benzimidazol-2-yl)sulfonyl]methyl]-3,5-dimethyl-

  • 2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfonylmethyl]-3,5-dimethyl-pyridin-4-ol

Metabolic Pathways and Formation

Position in Omeprazole Metabolic Pathway

4-Hydroxy Omeprazole Sulfone occupies a position in the complex metabolic pathway of omeprazole. Research indicates it is a secondary metabolite formed through further metabolism of primary metabolites. Based on the available literature, two primary metabolites of omeprazole are well-established: omeprazole sulfone and 5-hydroxyomeprazole .

These primary metabolites undergo further transformation to produce 5-hydroxyomeprazole sulfone, which appears to be related to 4-Hydroxy Omeprazole Sulfone in the metabolic cascade . The formation pathway can be conceptualized as shown in Table 2.

Table 2: Hierarchical Metabolic Pathway of Omeprazole

LevelMetabolitePrimary Enzyme Responsible
Parent CompoundOmeprazole-
Primary MetabolitesOmeprazole SulfoneCYP3A4
5-HydroxyomeprazoleCYP2C19
Secondary Metabolites5-Hydroxyomeprazole SulfoneCYP3A4/CYP2C19
4-Hydroxy Omeprazole SulfoneCYP enzymes

Enzymatic Mechanisms

The formation of 4-Hydroxy Omeprazole Sulfone involves cytochrome P450 enzymes, which are critical in drug metabolism. From the available research:

  • CYP3A4 is primarily responsible for the formation of omeprazole sulfone through S-oxidation

  • CYP2C19 mediates the formation of 5-hydroxyomeprazole through hydroxylation

  • Secondary metabolism involves both enzymes:

    • CYP2C19 is responsible for hydroxylation of omeprazole sulfone

    • CYP3A4 is involved in the sulphoxidation of 5-hydroxyomeprazole

The metabolic interactions are intricate and demonstrate the complexity of omeprazole metabolism. Studies indicate that polymorphic expression of CYP2C19 significantly affects the metabolic profile, creating distinct patterns in extensive metabolizers (EMs) versus poor metabolizers (PMs) .

Pharmacokinetic Considerations

Metabolite Formation and Genetic Polymorphism

The formation of omeprazole metabolites, including potentially 4-Hydroxy Omeprazole Sulfone, exhibits significant interindividual variability based on genetic polymorphisms of CYP2C19. Research demonstrates that CYP2C19 genotype significantly influences the pharmacokinetics of omeprazole and its metabolites .

Table 3: Pharmacokinetic Parameters of Omeprazole Sulfone by CYP2C19 Genotype

ParameterhmEMshtEMsPMs
Cmax (ng/mL)82±12195±77285±197
AUC0-∞ (ng·h/mL)864±850873±7644592±3730
t1/2 (h)4.9±6.80.9±1.04.3±2.4

hmEMs: homozygous extensive metabolizers; htEMs: heterozygous extensive metabolizers; PMs: poor metabolizers

This table demonstrates that poor metabolizers (PMs) of CYP2C19 exhibit significantly higher plasma concentrations of omeprazole sulfone compared to extensive metabolizers, which likely impacts subsequent metabolite formation, including 4-Hydroxy Omeprazole Sulfone .

Metabolic Differences Between Population Groups

Research indicates significant differences in omeprazole metabolism based on ethnic background, with approximately:

  • 3% of Caucasians classified as poor metabolizers of S-mephenytoin or omeprazole hydroxylations

  • 15-20% of Orientals classified as poor metabolizers

These genetic differences influence the formation of omeprazole metabolites, including the potential formation of 4-Hydroxy Omeprazole Sulfone. In poor metabolizers (PMs), where CYP2C19 activity is reduced, S-oxidation becomes the predominant metabolic pathway, potentially altering the production rate of 4-Hydroxy Omeprazole Sulfone .

Analytical Methods and Detection

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with ultraviolet detection has been employed for the quantification of omeprazole and its metabolites in plasma samples . The specific methodology for 4-Hydroxy Omeprazole Sulfone would likely follow similar principles.

For the detection of omeprazole enantiomers and metabolites, published research describes the following analytical approach:

  • Addition of internal standard (lansoprazole sulfone) to plasma samples

  • Addition of disodium hydrogen phosphate buffer

  • Extraction with diethylether-dichloromethane

  • Centrifugation and evaporation of the organic phase

  • Reconstitution and analysis by HPLC

These methods provide a foundation for the analytical approach to quantifying 4-Hydroxy Omeprazole Sulfone in biological samples, though specific validation for this particular metabolite would be necessary.

Clinical and Research Significance

Role in Drug Interactions

The metabolic pathway involving 4-Hydroxy Omeprazole Sulfone may have implications for drug interactions. Research indicates that grapefruit juice administration decreases the formation of omeprazole sulfone by approximately 20%, potentially through inhibition of CYP3A4 . This suggests that compounds affecting CYP3A4 activity may also influence the formation of 4-Hydroxy Omeprazole Sulfone.

The AUC ratio of omeprazole sulfone to omeprazole, considered an index of CYP3A4 activity, was observed to decrease by 33% following grapefruit juice administration . Such interactions highlight the potential vulnerability of this metabolic pathway to modulation by dietary components and co-administered medications.

Implications for Personalized Medicine

The substantial impact of CYP2C19 genotype on omeprazole metabolism suggests potential implications for personalized medicine approaches. The significant differences in metabolite formation between extensive and poor metabolizers could influence:

  • Drug efficacy and safety profiles

  • Optimal dosing strategies

  • Risk of drug-drug interactions

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